Product packaging for 4',7-Di-O-(beta-hydroxyethyl)rutoside(Cat. No.:CAS No. 13190-91-5)

4',7-Di-O-(beta-hydroxyethyl)rutoside

Cat. No.: B3321231
CAS No.: 13190-91-5
M. Wt: 698.6 g/mol
InChI Key: VJTPZRVCTXGNSH-MVXJRKCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',7-Di-O-(beta-hydroxyethyl)rutoside is a defined constituent of the hydroxyethylrutosides (HR), a family of semisynthetic flavonoid derivatives derived from rutin . These compounds are recognized in scientific research for their significant influence on vascular function and capillary permeability . As a research chemical, this compound is of particular value in studies focused on chronic venous insufficiency, microcirculation, and related endothelial cell dynamics . The broader class of hydroxyethylrutosides has demonstrated a ability to protect the vascular endothelium and exhibit a strong affinity for the venous wall . Key research applications and mechanistic studies involve the investigation of its effects on reducing capillary filtration rate, combating edema, and inhibiting the activation of neutrophils by inflamed endothelium . Furthermore, these compounds are studied for their potential to improve erythrocyte deformability and reduce aggregation, thereby positively influencing blood flow dynamics and plasma viscosity . The primary focus of research with this compound is within preclinical and basic research settings to elucidate these mechanisms of action. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38O18 B3321231 4',7-Di-O-(beta-hydroxyethyl)rutoside CAS No. 13190-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-17(15(34)8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTPZRVCTXGNSH-MVXJRKCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13190-91-5
Record name 4',7-Di-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',7-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI11W0EN4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modification Research

Studies on Optimized Synthetic Pathways for 4',7-Di-O-(beta-hydroxyethyl)rutoside

Optimizing the synthetic pathway for this compound involves refining reaction conditions to maximize the yield and purity of the desired product while minimizing the formation of unwanted byproducts. Research in this area investigates variables such as the choice of reagents, solvents, temperature, and catalysts.

The general synthesis of hydroxyethylrutosides is achieved through the Williamson ether synthesis, where the hydroxyl groups of rutin (B1680289) act as nucleophiles attacking an ethylating agent.

Table of Synthetic Parameters:

ParameterOptions & ConsiderationsImpact on Optimization
Starting Material RutinPurity of the starting material is essential for a clean reaction.
Ethylating Agent Ethylene oxide, 2-ChloroethanolChoice affects reactivity, byproducts, and safety considerations.
Base Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃)The strength and concentration of the base can influence which hydroxyl groups are deprotonated and react.
Solvent Water, Ethanol, Dimethylformamide (DMF)The solvent must be able to dissolve the reactants and be stable under the reaction conditions.
Temperature VariesControls the rate of reaction; higher temperatures can lead to more side products.
Purification Recrystallization, ChromatographyEssential for isolating the specific 4',7-di-O- derivative from other isomers and unreacted starting material.

Following oral administration to rats, studies have confirmed the absorption of 4',7-di-O-(β-hydroxyethyl)rutoside, indicating its successful synthesis and isolation for in vivo research. Further optimization of these synthetic pathways is crucial for making this specific compound more accessible for extensive research.

Exploration of Novel Derivatizations and Analogs for Mechanistic Research

To investigate the structure-activity relationship and understand the mechanisms of action, researchers synthesize novel derivatives and analogs of hydroxyethylrutosides. This involves the chemical modification of the parent compound, this compound, or the synthesis of related structures.

These studies aim to determine how the number and position of the hydroxyethyl (B10761427) groups, as well as modifications to other parts of the flavonoid structure, influence its biological properties. For instance, the study of various hydroxyethylrutosides, including mono- and tri-substituted derivatives, provides insight into the importance of the degree of hydroxyethylation.

Examples of Hydroxyethylrutoside Analogs for Research:

Compound NameStructural Difference from RutinResearch Implication
7-mono-O-(β-hydroxyethyl)-rutosideA single hydroxyethyl group at the 7-position.Helps to determine the effect of substitution on the A-ring.
3',4',7-Tri-O-(β-hydroxyethyl)rutinThree hydroxyethyl groups at the 3', 4', and 7-positions.Investigates the effect of increased hydroxyethylation.
3',4',5,7-Tetra-O-(β-hydroxyethyl)rutinFour hydroxyethyl groups.Studies the impact of extensive substitution on the flavonoid core.
4'-O-(beta-Hydroxyethyl)rutosideA single hydroxyethyl group at the 4'-position on the B-ring.Allows for the study of the specific contribution of B-ring substitution.

By comparing the activities of these different analogs, scientists can deduce which structural features are essential for a particular effect. This exploration is fundamental for designing new molecules with potentially enhanced or more specific activities.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of 4',7-Di-O-(beta-hydroxyethyl)rutoside from complex mixtures, including commercial preparations and biological samples. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of O-(β-hydroxyethyl)-rutosides. A notable study detailed the separation of thirteen O-(β-hydroxyethyl)-rutin derivatives using a gradient elution with a mobile phase composed of tetrahydrofuran (B95107) and a 0.05 M sodium phosphate (B84403) buffer at pH 3.0. researchgate.net In this study, this compound, also referred to as 4',7-di-HER, was successfully identified. researchgate.net The retention of these compounds on a reversed-phase stationary phase is significantly influenced by the degree and position of hydroxyethylation. researchgate.net

For the quantitative determination of O-hydroxyethylated rutosides in human serum, a robust HPLC method has been developed. nih.gov This procedure involves sample processing by protein precipitation with acetone, followed by solid-phase extraction using an Amberlite XAD-2 microcolumn. nih.gov The hydroxyethylated rutosides are then eluted with methanol (B129727) and chromatographed on RP-8 columns. nih.gov Separation of mono- to tetrahydroxyethylated constituents and their aglycones can be achieved using a step gradient. nih.gov An alternative approach utilizes a linear gradient of water-acetonitrile. nih.gov This method demonstrates good recovery of approximately 80% and a detection limit of 1 mg/L, making it suitable for pharmacokinetic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS and its tandem version, LC-MS/MS, offer superior sensitivity and selectivity for the analysis of flavonoids and their derivatives in complex matrices. While specific LC-MS/MS studies on this compound are not extensively detailed in available literature, the methodologies applied to similar flavonoid glycosides are highly relevant. For instance, the characterization of flavonoid extracts often employs LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification. nih.gov This approach provides excellent selectivity and sensitivity, which is crucial for analyzing complex biological samples. nih.gov The fragmentation patterns observed in the mass spectra of related flavonoid glycosides, such as the loss of sugar moieties (rhamnose and glucose), provide a basis for the structural elucidation of compounds like this compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

The application of GC-MS for the analysis of non-volatile compounds like this compound necessitates a derivatization step to increase their volatility. This typically involves silylation of the hydroxyl groups. While specific GC-MS methods for this particular compound are not prominent in the literature, general methods for the analysis of flavonoids in biological fluids have been established. These methods can be adapted for the analysis of hydroxyethylated rutosides.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of this compound. Ultraviolet (UV) and fluorescence spectroscopy are commonly employed for these purposes.

Ultraviolet (UV) Spectroscopy:

UV spectroscopy is a valuable tool for the identification of O-(β-hydroxyethyl)-rutins. A study on the HPLC separation of these compounds utilized UV-spectral analysis for their identification. For this compound (4',7-di-HER), the UV spectrum in methanol showed absorption maxima that were instrumental in its identification. researchgate.net The presence of free hydroxyl groups at specific positions on the flavonoid backbone influences the UV spectrum, and shifts in the absorption maxima upon the addition of reagents like sodium methoxide (B1231860) or boric acid can help to confirm the substitution pattern. researchgate.net

Fluorescence Spectroscopy:

Fluorescence spectroscopy offers a highly sensitive method for the detection and quantification of certain flavonoid derivatives. A sensitive spectrophotofluorometric procedure was developed for a related compound, 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside, in urine. nih.gov This method is based on the fluorescence of the compound's complex with aluminum in absolute methanol, with activation and emission wavelengths of 420 nm and 480 nm, respectively. nih.gov Such a method could potentially be adapted for this compound, given the structural similarities.

Table 1: Spectroscopic Data for a Related Hydroxyethylrutoside Derivative

Compound Matrix Complexing Agent Activation Wavelength (nm) Emission Wavelength (nm) Reference
3',4',7-tris[O-(beta-hydroxyethyl)]rutoside Urine Aluminum 420 480 nih.gov

Development and Validation of Methods for Quantification in Biological Matrices for Preclinical Studies

The evaluation of the pharmacokinetic properties of this compound in preclinical models necessitates the development and validation of sensitive and reliable analytical methods for its quantification in biological matrices such as plasma and urine.

Studies on the metabolism of hydroxyethylrutosides in rats have provided valuable insights. Following oral administration of 4',7-di-O-(β-hydroxyethyl)rutoside, significant levels of the compound and its conjugates have been observed in the bile. researchgate.net The major portion of the administered dose is excreted as the aglycone in the feces, with low urinary excretion. researchgate.net

A typical validation would include:

Selectivity: Demonstrating that the method can differentiate the analyte from endogenous components in the biological matrix.

Linearity: Establishing a linear relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. This is typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: Assessing the extraction efficiency of the analytical method.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Preclinical Method Validation Parameters for Related Hydroxyethylrutosides

Analytical Method Matrix Key Validation Parameter Finding Reference
Spectrophotofluorometry Urine Precision (RSD) 0.009 nih.gov
Spectrophotofluorometry Urine Recovery 99.5% nih.gov
HPLC Serum Recovery ~80% nih.gov
HPLC Serum Linearity Almost linear calibration curve nih.gov

Pharmacokinetics and Disposition Studies in Preclinical Models

Distribution Patterns in Organs and Tissues (e.g., Liver, Kidney, Gastrointestinal Tract in Animals)

Preclinical studies investigating the distribution of O-(beta-hydroxyethyl)-rutosides in mice have been conducted to understand their localization in various organs. Following intraperitoneal injection, the concentration of these compounds has been measured in different organs and serum. These studies indicate a rapid distribution, with a distinct but brief maximum level observed in the serum within 10 to 25 minutes post-injection. For related hydroxyethylrutosides, short-term accumulation has been noted in the liver and kidney. Two to three hours after administration, a significant portion of the radiolabeled compound was found to be associated with the gastrointestinal contents. This suggests that the liver, kidneys, and the gastrointestinal tract are key tissues involved in the distribution and subsequent elimination of these compounds.

Biotransformation Pathways and Metabolite Identification

The biotransformation of 4',7-Di-O-(beta-hydroxyethyl)rutoside involves several metabolic pathways, leading to the formation of various metabolites. The metabolism of this compound is a crucial aspect of its pharmacokinetic profile, influencing its activity and elimination from the body.

The intestinal microflora plays a significant role in the metabolism of hydroxyethylrutosides. In vivo and in vitro studies in rats have shown that these compounds are degraded to their aglycones by gut bacteria. This process involves the cleavage of the glycosidic bond, releasing the quercetin (B1663063) moiety. This aglycone can then undergo further degradation. For instance, the B ring of related hydroxyethylrutosides can give rise to phenolic acid metabolites. The A ring can also be metabolized, for example, to form mono-O-(β-hydroxyethyl)phloroglucinol from 7-O-(β-hydroxyethyl)rutoside. The importance of the gut microbiota in this process is highlighted by the observation that the administration of antibiotics like neomycin can suppress the urinary excretion of these metabolites.

Following absorption, this compound and its aglycone are subject to phase II metabolic reactions. Glucuronidation is a key pathway, with studies on related compounds showing the presence of glucuronide conjugates in plasma and bile. The metabolism of the closely related 7-mono-O-(β-hydroxyethyl)-rutoside has been shown to involve methylation and glutathione (GSH) conjugation, suggesting that this compound may undergo similar biotransformations. These reactions increase the water solubility of the compounds, facilitating their excretion.

Metabolic PathwayDescription
Deglycosylation Cleavage of the rutinose sugar moiety, often by intestinal microflora, to form the aglycone.
Glucuronidation Conjugation with glucuronic acid, a major phase II metabolic route for flavonoids and their derivatives, increasing water solubility for excretion.
Methylation Addition of a methyl group, a common metabolic pathway for flavonoids that can alter their biological activity.
GSH Conjugation Conjugation with glutathione, an important detoxification pathway that can protect against reactive metabolites.

The hydroxyethyl (B10761427) groups of this compound are also susceptible to metabolic modification. Research on the metabolism of 7-mono-O-(β-hydroxyethyl)-rutoside has identified the oxidation of its hydroxyethyl group as one of the metabolic routes. This suggests that the hydroxyethyl moieties of this compound could also be oxidized, leading to the formation of corresponding acidic or other oxidative metabolites.

Excretion Routes and Metabolite Clearance in Experimental Systems

The primary route of excretion for this compound and its metabolites is through the feces. Following oral administration in rats, a significant portion of the dose is excreted as the aglycone in the feces. This is largely due to the extensive biliary excretion of the parent compound and its conjugates. Studies in biliary-cannulated animals have confirmed that a substantial amount of administered hydroxyethylrutosides is secreted into the bile. In contrast, urinary excretion of these compounds is generally low. The clearance of these compounds from the plasma is relatively rapid, with metabolites being efficiently eliminated via the biliary-fecal route.

Excretion RoutePercentage of Dose (for related compounds)Key Findings
Fecal Excretion Major routePrimarily contains the aglycone form of the compound resulting from degradation by intestinal microflora.
Biliary Excretion HighSignificant levels of the parent compound and its glucuronide conjugates are found in the bile.
Urinary Excretion LowA minor pathway for the elimination of the parent compound and its metabolites.

Application of Advanced In Vitro Models for Drug Disposition Research (e.g., Primary Human Hepatocyte Spheroids)

Advanced in vitro models, particularly three-dimensional (3D) cultures of primary human hepatocytes that form spheroids, represent the forefront of preclinical drug disposition research. While conventional 2D hepatocyte cultures are limited by rapid de-differentiation and loss of metabolic functions, 3D spheroid models maintain the complex architecture and physiological functions of the liver for extended periods. This longevity is crucial for studying the metabolism of compounds with low clearance rates.

Primary human hepatocyte spheroids have demonstrated stable morphology, viability, and hepatocyte-specific functions for at least three to four weeks in culture. This extended viability allows for the detailed investigation of long-term metabolic pathways and potential drug-induced liver injury, which may not be evident in shorter-term studies. The 3D arrangement facilitates the formation of bile canaliculi, crucial for studying biliary excretion, a key disposition pathway for many xenobiotics.

Although specific studies on the disposition of this compound using primary human hepatocyte spheroids have not been detailed in publicly available research, the application of such models is highly relevant. Research on other flavonoids, for instance, has successfully utilized in vitro human liver preparations to elucidate metabolic pathways. Studies with human liver microsomes and S9 fractions have shown that flavonoids are often metabolized through glucuronidation and sulfation. For example, the in vitro metabolism of flavonoid C-glycosides like orientin and isoorientin resulted in a broad range of mono-glucuronidated and mono-sulfated metabolites uni-regensburg.de.

Given that preclinical studies in animal models indicate that this compound and its conjugates are significantly excreted in the bile, primary human hepatocyte spheroids offer a uniquely suited in vitro system to investigate these pathways in a human-relevant context. The ability of these spheroids to maintain the activity of cytochrome P450 enzymes and phase II conjugation enzymes over long culture periods would enable a thorough characterization of the metabolic profile of this compound.

The table below outlines the comparative advantages of primary human hepatocyte spheroids over traditional 2D cultures for drug disposition studies, highlighting their suitability for investigating compounds like this compound.

Feature2D Primary Hepatocyte CulturePrimary Human Hepatocyte Spheroids (3D)Relevance for this compound Disposition Studies
Culture Lifespan Short (approx. 5 days)Long (≥ 3-4 weeks)Allows for the study of low-turnover metabolites and long-term effects.
Cell Morphology Flattened monolayerSpherical, tissue-like structuresMore closely mimics the in vivo liver environment.
Hepatocyte-Specific Gene Expression Rapidly declinesMaintained at higher, more stable levelsEnsures metabolic enzymes are present and active for accurate metabolite profiling.
Metabolic (CYP) Activity Declines quicklySustained for weeksCrucial for identifying and quantifying phase I and phase II metabolites.
Bile Canaliculi Formation Limited or absentFunctional, self-assembled networksEssential for investigating the significant biliary excretion pathway of the compound.
Predictive Accuracy Lower for low-clearance compoundsHigher, especially for low-clearance compoundsIncreases confidence in translating in vitro findings to human pharmacokinetics.

Molecular and Cellular Mechanisms of Action Research

Direct Antioxidant Activities and Free Radical Scavenging Mechanisms

The flavonoid structure of 4',7-Di-O-(beta-hydroxyethyl)rutoside underpins its capacity to act as a potent antioxidant. researchgate.net This is achieved through direct interaction with reactive oxygen species (ROS) and by modulating the body's innate antioxidant systems. nih.govnih.gov

Studies have demonstrated that O-(beta-hydroxyethyl)-rutosides, including the 7,4'-dihydroxyethyl rutoside component, are effective scavengers of various reactive oxygen species. nih.gov The mixture has been shown to effectively neutralize highly reactive species such as hydroxyl radicals (HO•) and hypochlorite (B82951) (-OCl), which are known to cause significant oxidative damage to cells. nih.govresearchgate.net

Research employing different oxidative systems has quantified this scavenging ability. For instance, in a Fenton reaction system that generates hydroxyl radicals, the HR mixture demonstrated significant inhibition of radical activity. nih.gov The potency of hydroxyl radical scavenging by individual components was found to be directly proportional to the degree of hydroxyethylation, with more substituted molecules showing higher activity in the presence of the iron chelator EDTA. researchgate.net However, in the absence of EDTA, indicating site-specific scavenging, less substituted rutosides were more potent due to their superior iron-chelating properties. researchgate.net

Inhibitory Effects of O-(beta-hydroxyethyl)-rutosides (HR) Mixture (at 5.0 mM) on Radical-Generating Systems
Oxidative System/ReactionRadical(s) GeneratedObserved Inhibition (%)Reference
Photo-Fenton Reaction (Toluene Oxidation)Hydroxyl Radicals (HO•)63 ± 5% nih.govresearchgate.net
Fenton Reaction (L-DOPA Synthesis)Hydroxyl Radicals (HO•)91.6 ± 5% nih.govresearchgate.net
AMVN-Induced OxidationPeroxy Radicals52 ± 6% nih.govresearchgate.net

Furthermore, the parent compound of this class, Rutin (B1680289), has been shown to increase the activity of endogenous antioxidant enzymes, which provides another layer of cellular defense against oxidative stress. nih.gov This suggests that its hydroxyethyl (B10761427) derivatives may share this ability to bolster the cell's own antioxidant machinery.

A critical consequence of oxidative stress is lipid peroxidation, the process by which free radicals damage lipids in cell membranes, leading to loss of membrane integrity and cell death. O-(beta-hydroxyethyl)-rutosides exhibit significant anti-lipoperoxidative activity. nih.govresearchgate.net

In laboratory models, the HR mixture and its components have been shown to inhibit the oxidation of arachidonic acid, a polyunsaturated fatty acid highly susceptible to peroxidation. nih.govresearchgate.net Studies using rat liver microsomes confirmed that rutoside derivatives are potent inhibitors of lipid peroxidation induced by ferrous sulphate and ascorbate (B8700270). researchgate.net This protective effect is closely linked to their site-specific radical scavenging and iron-chelating capabilities. researchgate.net

Anti-Lipoperoxidative Activity of O-(beta-hydroxyethyl)-rutosides (HR) Mixture (at 5.0 mM)
Oxidative SystemEffect MeasuredObserved Inhibition (%)Reference
Fenton ReactionArachidonic Acid Oxidation45 ± 7% nih.govresearchgate.net
Daily AutoxidationArachidonic Acid Oxidation60 ± 4% nih.govresearchgate.net

Modulation of Inflammatory Pathways in Cellular Models

The anti-inflammatory properties of this compound are linked to its ability to interfere with key processes in the inflammatory cascade, including the production of inflammatory signaling molecules and the interaction between immune cells and the vascular endothelium. researchgate.netnih.gov

While direct studies on this compound are specific, research on its parent compound, Rutin, provides significant insight into the likely mechanisms of action. Rutin has been demonstrated to suppress the activity of pro-inflammatory cytokines by reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in microglial cells. nih.gov It also attenuates inflammation by decreasing the activity of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These effects point to a regulatory role in modulating the cellular response to inflammatory stimuli.

A key event in the inflammatory response is the adhesion of leukocytes (white blood cells) to the endothelial cells lining blood vessels, allowing the leukocytes to migrate into tissues. The O-(beta-hydroxyethyl)-rutoside mixture has been shown to interfere with this process. nih.gov A study on patients with arteriosclerosis obliterans demonstrated that treatment with O-(beta-hydroxyethyl)-rutosides (Venoruton) reduced the adherence of leukocytes. nih.gov This effect on cell adhesion is a critical mechanism for mitigating inflammation at the vascular level.

Endothelial Cell Biology and Microvascular Permeability Regulation Research

The integrity of the vascular endothelium is paramount for maintaining tissue homeostasis, and its dysfunction is a hallmark of various pathological conditions. Research into this compound, a member of the O-(β-hydroxyethyl)-rutosides (oxerutins) family, has shed light on its significant effects on endothelial cell biology and the regulation of microvascular permeability. mdpi.commdpi.comwikipedia.org These semisynthetic flavonoids are known to reduce leakage from small blood vessels. wikipedia.org

Investigations into Capillary Integrity Modulation

Studies have demonstrated that O-(β-hydroxyethyl)-rutosides, including this compound, play a crucial role in modulating capillary integrity. nih.govnih.gov Experimental models have shown that these compounds can diminish the permeability of microvessels to macromolecules. nih.gov For instance, in a hamster cheek-pouch model, O-(beta-hydroxyethyl)-rutoside was found to decrease microvascular permeability. nih.gov Furthermore, research on single capillaries in the frog mesentery indicated that hydroxyethylrutosides can influence capillary permeability. nih.gov This body of evidence suggests a direct action of these compounds on the capillary wall, contributing to the maintenance of its barrier function.

Cellular Mechanisms of Permeability Reduction

The reduction in microvascular permeability by this compound and related compounds appears to be rooted in their direct effects on endothelial cells. nih.gov The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a related compound, has been shown to protect human umbilical vein endothelial cells (HUVECs) from intracellular oxidative stress. nih.gov This protective effect is attributed to its direct scavenging activity of free radicals at the site of their formation within the endothelial cells. nih.gov By mitigating oxidative damage, the compound helps to preserve the integrity of the endothelial barrier. The mechanism involves the localization of the flavonoid within endothelial and smooth muscle cells of the vascular wall, where it can exert its antioxidant effects. nih.gov This site-specific action is crucial for preventing the cascade of events that lead to increased permeability.

Effects on Cellular Signaling Pathways Beyond Direct Antioxidant/Anti-inflammatory Effects

While the antioxidant properties of this compound are well-documented, emerging research indicates its influence extends to modulating key cellular signaling pathways involved in processes such as osteogenesis.

Modulation of Runt-related Transcription Factor 2 (Runx2) Expression

Runt-related transcription factor 2 (Runx2) is a critical transcription factor in osteoblast differentiation and bone formation. nih.gov While direct studies on the effect of this compound on Runx2 expression are limited, the broader family of flavonoids has been implicated in bone metabolism. For instance, some flavonoids have been shown to influence osteogenic pathways. Understanding the potential interplay between this compound and Runx2 signaling could open new avenues for its therapeutic application in bone-related disorders. Further research is needed to elucidate the specific effects of this compound on Runx2 expression and its downstream targets.

Influence on Osterix and Collagen Type 1 Alpha 1 Expression in Osteogenesis Models

Osterix (Osx) and Collagen Type 1 Alpha 1 (COL1A1) are essential downstream targets of Runx2, playing pivotal roles in the maturation of osteoblasts and the formation of the bone matrix. nih.gov Given the established role of Runx2 in regulating these factors, any modulation of Runx2 by this compound would likely impact their expression. Studies on other flavonoids have shown effects on the expression of osteogenic markers. For example, in some experimental models, flavonoids have been observed to enhance osteoblast differentiation, a process characterized by increased expression of Osterix and COL1A1. Direct investigation into how this compound specifically affects these markers in osteogenesis models is a promising area for future research.

Interactions with Enzymes and Receptors (e.g., Protection Against Doxorubicin-Induced Toxicity at Cellular Level)

The therapeutic potential of this compound is further highlighted by its interactions with enzymes and its ability to mitigate cellular damage induced by cytotoxic agents like doxorubicin (B1662922).

Research has demonstrated that O-(β-hydroxyethyl)-rutosides can offer protection against the cardiotoxicity induced by doxorubicin, an effective anticancer drug with dose-limiting side effects. researchgate.netnih.gov The primary mechanism of doxorubicin-induced cardiotoxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. researchgate.net

The protective effect of compounds like 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) lies in their potent antioxidant properties. nih.govresearchgate.net Studies have shown that monoHER can protect endothelial cells from doxorubicin-induced toxicity by directly scavenging free radicals. nih.gov This was confirmed in human umbilical vein endothelial cells where monoHER provided instantaneous protection against intracellular oxidative stress. nih.gov Importantly, this protective effect does not seem to interfere with the antitumor activity of doxorubicin. researchgate.net In vitro studies on human ovarian and breast cancer cells showed that monoHER did not diminish the antiproliferative effects of doxorubicin. researchgate.net

The table below summarizes the protective effects of a related compound, monoHER, against doxorubicin-induced toxicity from a study on mice.

Treatment GroupProtection against Cardiotoxicity (calculated from ST interval increase)
Doxorubicin alone-
Doxorubicin + 100 mg/kg monoHER53%
Doxorubicin + 250 mg/kg monoHER75%

Data derived from a study on non-tumor-bearing mice. researchgate.net

This evidence underscores the potential of this compound and related compounds to act as protective agents at the cellular level, mitigating the harmful effects of certain drugs by interacting with the enzymatic and oxidative pathways they trigger.

Preclinical Biological Activities and Mechanistic Investigations

Anti-Inflammatory Effects in In Vitro and Animal Models (Mechanistic Focus)

The anti-inflammatory properties of O-(beta-hydroxyethyl)-rutosides have been investigated, with a focus on their interaction with vascular components and inflammatory cells. A key aspect of the inflammatory response is the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. Studies have shown that O-(beta-hydroxyethyl)-rutosides can modulate this process. Specifically, research has demonstrated an effect on the adherence of leukocytes, suggesting a mechanism that interferes with the initial steps of inflammatory cell recruitment. nih.gov

While these compounds are generally recognized as anti-inflammatory agents nih.gov, some studies indicate a nuanced mechanism of action. For instance, in a canine forelimb model, intra-arterial infusion of O-(beta-hydroxyethyl)-rutosides did not block edema induced by inflammatory mediators like histamine (B1213489) or bradykinin. This suggests that their anti-edema effects, observed in other contexts, may not be due to a direct antagonism of these specific pathways but rather through other mechanisms such as reducing capillary permeability.

Standard preclinical models for assessing anti-inflammatory activity include carrageenan-induced paw edema, which involves distinct phases mediated by various inflammatory molecules like histamine, serotonin, prostaglandins, and nitric oxide. nih.gov Another common model is the cotton pellet-induced granuloma, which evaluates effects on the proliferative phase of chronic inflammation. ujms.net While these models are standard for phytopharmaceuticals, specific data on 4',7-Di-O-(beta-hydroxyethyl)rutoside in these particular assays were not prominent in the reviewed literature. The primary established mechanism appears to be the modulation of leukocyte-endothelial interactions and the reduction of vascular leakage. nih.govnih.gov

Antioxidant Protection in Experimental Oxidative Stress Models (e.g., Doxorubicin-induced Cardiotoxicity in Mice)

A significant area of preclinical investigation has been the antioxidant activity of hydroxyethyl-rutosides and their protective role against chemically-induced oxidative stress. The chemotherapeutic agent doxorubicin (B1662922) is known to cause cardiotoxicity, largely believed to be mediated by the generation of oxygen free radicals and iron-dependent oxidative damage. nih.govresearchgate.net Several studies have demonstrated that O-(beta-hydroxyethyl)-rutosides and its components, such as 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), can protect against this toxicity. nih.govnih.govunife.it

The protective mechanism is attributed to their potent antioxidant and iron-chelating properties. researchgate.net In mouse models of chronic doxorubicin-induced cardiotoxicity, co-administration of O-(beta-hydroxyethyl)-rutosides mitigated cardiac damage. researchgate.netscispace.com This was evidenced by the normalization of heart rate and improved response to l-isoprenaline in isolated atria from doxorubicin-treated mice. researchgate.net Histological analysis of heart ventricles further confirmed a reduction in tissue damage. researchgate.net

In vitro studies using human umbilical vein endothelial cells (HUVECs) have provided a deeper mechanistic insight. The component 7-mono-O-(β-hydroxyethyl)-rutoside was shown to provide instantaneous protection against intracellular oxidative stress at therapeutically relevant concentrations. unife.it This direct antioxidant effect is supported by its ability to act as a site-specific scavenger at the location of radical formation and its interaction with the endogenous antioxidant network, where its oxidized form is readily regenerated by ascorbate (B8700270) or glutathione. unife.it

Table 1: Protective Effects of O-(beta-hydroxyethyl)-rutosides in Doxorubicin-Induced Cardiotoxicity Models
ModelCompound TestedKey FindingsPostulated MechanismReference
BALB/c MiceO-(beta-hydroxyethyl)-rutosides (Venoruton)Diminished increase in basal heart rate; Reduced shift in response to l-isoprenaline; Confirmed by histological scoring.Iron chelation; Radical scavenging activity. researchgate.net
Non-tumor-bearing mice with telemetry7-Monohydroxyethylrutoside (monoHER)Dose-dependent protection (53% and 75%) against cardiotoxicity, measured by ECG changes (ST interval).Powerful antioxidant properties. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)7-mono-O-(β-hydroxyethyl)-rutoside (monoHER)Instantaneous protection against intracellular oxidative stress (EC50=60 nM).Direct, site-specific radical scavenging; Regeneration by ascorbate/glutathione. unife.it

Vascular Protective Properties in Animal Models (Mechanistic Basis)

The vasoprotective effects of O-(beta-hydroxyethyl)-rutosides are a cornerstone of their preclinical profile, primarily linked to their ability to stabilize the vascular endothelium and reduce capillary permeability. wikipedia.org In a classic animal model using the hamster cheek pouch, O-(beta-hydroxyethyl)-rutosides were shown to significantly diminish the leakage of macromolecules from the microvasculature. nih.govnih.govnih.gov

The mechanistic basis for this protection extends to the cellular level. As potent antioxidants, these compounds protect endothelial cells from oxidative damage, a key factor in vascular dysfunction. unife.it Studies have shown that 7-mono-O-(β-hydroxyethyl)-rutoside is localized within the endothelial and smooth muscle cells of the vascular wall, allowing it to exert a direct protective effect against radical-induced injury. unife.it This preservation of endothelial integrity is crucial for maintaining normal vascular barrier function.

These preclinical findings provide a rationale for the use of these compounds in conditions characterized by venous microangiopathy and increased capillary fragility. scispace.comresearchgate.net By reducing leakage and improving the health of the vessel wall, the compound helps to mitigate edema and other symptoms associated with venous insufficiency. researchgate.net

Modulation of Microcirculatory Dynamics in Preclinical Models

O-(beta-hydroxyethyl)-rutosides have been shown to exert significant beneficial effects on microcirculatory dynamics in various preclinical and clinical settings, which reflect their underlying vascular protective mechanisms. These effects have been quantified using techniques such as laser Doppler flowmetry and measurements of transcutaneous oxygen and carbon dioxide levels. researchgate.netnih.gov

In models of venous hypertension and diabetic microangiopathy, treatment with O-(beta-hydroxyethyl)-rutosides leads to a significant improvement in microcirculatory parameters. researchgate.netpatsnap.com Key findings include a decrease in resting skin flux and a reduction in the rate of ankle swelling, which is a measure of capillary filtration. researchgate.net This reduction in capillary filtration is a direct consequence of the compound's ability to decrease pathological vascular permeability. wikipedia.org

Furthermore, studies have documented an increase in transcutaneous oxygen pressure (PO2) and a decrease in transcutaneous carbon dioxide pressure (PCO2) in the skin of treated limbs. researchgate.net These changes indicate an improvement in local tissue perfusion and oxygenation, correcting the hypoxic state often found in areas with severe microcirculatory disturbances. researchgate.netnih.gov

Table 2: Effects of O-(beta-hydroxyethyl)-rutosides on Microcirculatory Parameters
Model/ConditionParameter MeasuredObserved EffectReference
Venous Hypertensive MicroangiopathyLaser Doppler Flux (at rest)Significant Decrease researchgate.net
Venous Hypertensive MicroangiopathyRate of Ankle Swelling (Capillary Filtration)Significant Decrease researchgate.net
Severe Chronic Venous InsufficiencyTranscutaneous PO2Increase (indicating improved oxygenation) researchgate.net
Severe Chronic Venous InsufficiencyTranscutaneous PCO2Decrease (indicating improved perfusion) researchgate.net
Diabetic MicroangiopathyCapillary Filtration (Rate of Ankle Swelling)Significant Decrease patsnap.com

Influence on Erythrocyte Membrane Flexibility (In Vitro Studies)

The ability of red blood cells (erythrocytes) to deform is critical for their passage through the narrow capillaries of the microcirculation. Impaired erythrocyte deformability can compromise nutritional blood flow and tissue oxygenation. researchgate.net Preclinical and clinical investigations have explored the influence of hydroxyethylrutosides on this important hemorheological parameter.

A study involving patients undergoing extracorporeal circulation for cardiac surgery—a procedure known to induce mechanical and oxidative stress on blood cells mdpi.com—evaluated the effect of O-(beta-hydroxyethyl)-rutosides (HR) on erythrocyte deformability. researchgate.net The results showed that a single intravenous dose of HR administered before cardiopulmonary bypass had a significant protective effect. In the control group undergoing valve replacement, erythrocyte deformability decreased by 41%, whereas in the HR-treated group, the decrease was only 3%. researchgate.net This finding suggests that the compound helps to preserve the flexibility of the erythrocyte membrane under conditions of significant stress, which may contribute to improved microcirculatory perfusion post-operatively. researchgate.net

Investigation of Neuroprotective Potential in Experimental Models

While direct experimental studies on the neuroprotective effects of this compound were not identified in the reviewed literature, the potential for such activity can be inferred from its parent compound, rutin (B1680289), and other related flavonoids like quercetin (B1663063) and hesperidin. mdpi.commdpi.com These flavonoids are known to cross the blood-brain barrier and exert neuroprotective effects through multiple mechanisms. mdpi.com

The primary mechanisms attributed to flavonoids like rutin include potent antioxidant and anti-inflammatory actions within the central nervous system. mdpi.com They combat oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, which is critical as the brain is highly susceptible to oxidative damage. mdpi.commdpi.com Furthermore, they can modulate neuroinflammation by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from microglia and astrocytes. mdpi.com Other reported neuroprotective mechanisms for related flavonoids involve the modulation of key cellular signaling pathways such as the Nrf2 and PI3K/Akt pathways, which enhance cellular resistance to oxidative stress and prevent apoptosis. mdpi.comnih.gov Given that this compound shares the core flavonoid structure and potent antioxidant properties, it is plausible that it could exhibit similar neuroprotective activities, though this requires direct experimental validation.

Mechanistic Studies in Models of Colon Carcinogenesis and Hepatocellular Carcinoma

Direct preclinical studies investigating the efficacy of this compound in established models of colon carcinogenesis (such as the azoxymethane/dextran sodium sulfate (B86663) model) or hepatocellular carcinoma were not found in the search results. However, the parent flavonoid, rutin, has been reported to possess anticancer properties. mdpi.com

The proposed anticancer mechanisms for rutin are multifaceted and include the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of signaling pathways involved in tumor growth and metastasis. mdpi.com Given that oxidative stress and chronic inflammation are key contributors to the pathogenesis of both colon and liver cancers, the antioxidant and anti-inflammatory properties of a rutin derivative like this compound suggest a potential role for investigation in this area. For example, pathways involving Nrf2 and TGF-β, which are crucial in hepatocellular carcinoma, are known to be modulated by antioxidants and could be potential targets. However, any such effects are currently speculative and would require dedicated preclinical studies to be confirmed.

Effects on Bone Metabolism in In Vitro Models (e.g., Osteoporosis)

Extensive literature searches did not yield any preclinical studies investigating the direct effects of this compound on bone metabolism in in vitro models. Consequently, there is no available data on its impact on osteoblast or osteoclast activity, nor on its potential role in in vitro models of osteoporosis. The research landscape on this specific compound does not currently extend to its activities within bone cell biology.

Structure Activity Relationships Sar Within Hydroxyethylrutoside Derivatives

Comparative Analysis of Monohydroxyethyl, Dihydroxyethyl, Trihydroxyethyl, and Tetrahydroxyethyl Rutosides

The degree of hydroxyethylation on the rutoside molecule significantly influences its biological activity, particularly its antioxidant properties. Research comparing mono-, di-, tri-, and tetrahydroxyethyl rutosides has revealed a nuanced relationship between the number of hydroxyethyl (B10761427) groups and the compound's efficacy in different antioxidant assays.

A study investigating the antioxidant properties of five main constituents of a standardized O-(β-hydroxyethyl)-rutosides mixture demonstrated that the potency of hydroxyl radical scavenging in the presence of a chelating agent (EDTA) was directly proportional to the degree of hydroxyethylation. researchgate.net This means that the tetrahydroxyethyl derivative was the most active in this context, while the monohydroxyethyl derivative was the least active. researchgate.net However, when assessing site-specific scavenging (without EDTA), which is more indicative of iron-chelating properties, the order was reversed, with the monohydroxyethyl rutoside being the most potent. researchgate.net

In terms of inhibiting lipid peroxidation in rat liver microsomes, monohydroxyethyl and a trihydroxyethyl quercetin (B1663063) derivative were found to be the most active, while the tetrahydroxyethyl derivative was almost inactive. researchgate.net This suggests that a lower degree of hydroxyethylation is more favorable for preventing lipid damage. These findings highlight that the antioxidant mechanism of hydroxyethylrutosides is complex and dependent on the specific oxidative stress model.

Compound ClassHydroxyl Radical Scavenging (with EDTA)Site-Specific Scavenging (without EDTA)Inhibition of Lipid Peroxidation
Monohydroxyethyl Rutoside Least ActiveMost PotentMost Active
Dihydroxyethyl Rutoside Intermediate ActivityIntermediate PotencyIntermediate Activity
Trihydroxyethyl Rutoside High ActivityLower PotencyHighly Active (Quercetin derivative)
Tetrahydroxyethyl Rutoside Most ActiveLeast PotentAlmost Inactive

This table provides a summary of the comparative antioxidant activities of hydroxyethylrutoside derivatives based on the degree of hydroxyethylation.

Impact of Hydroxyethylation Position on Biological Activity and Pharmacokinetics

The specific position of the hydroxyethyl groups on the rutoside structure is a critical determinant of both its biological activity and pharmacokinetic profile. The flavonoid structure consists of A, B, and C rings, and substitutions at different positions on these rings can lead to significant variations in efficacy and metabolism.

For instance, the antioxidant activity of flavonoids is strongly associated with the presence of an ortho-dihydroxy (catechol) group in the B ring and a 4-oxo function in the C ring. maastrichtuniversity.nl The semisynthetic flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) is considered a powerful antioxidant, in part due to these structural features. maastrichtuniversity.nl The hydroxyethyl group at the 7-O position in the A ring further characterizes this compound. maastrichtuniversity.nl

Pharmacokinetic studies have also underscored the importance of the substitution position. A study on mono-3'- and mono-4'-O-(β-hydroxyethyl)-rutoside derivatives revealed that after oral administration, both compounds were absorbed and their bioavailability tended to be proportional to the dose. nih.gov However, the specific positioning of the hydroxyethyl group influences the metabolic pathways and the resulting plasma concentrations of the active metabolites. nih.gov

The inhibition of microsomal lipid peroxidation by hydroxyethyl rutosides is also structure-dependent. These compounds were found to be less active than their parent compound, quercetin, a difference attributed to their structural modifications through hydroxyethylation. nih.govdntb.gov.ua This indicates that while hydroxyethylation can improve certain properties like solubility, it may also modulate the intrinsic antioxidant capacity depending on the substitution pattern.

Substitution PositionImpact on Biological ActivityImpact on Pharmacokinetics
7-O- position (A ring) Contributes to the antioxidant profile of monoHER. maastrichtuniversity.nlInfluences the overall pharmacokinetic behavior of the molecule.
3'- and 4'-O- positions (B ring) The catechol group is crucial for high antioxidant activity. maastrichtuniversity.nlAffects the rate and extent of absorption and subsequent metabolism. nih.gov
C2-C3 double bond and 4-oxo function (C ring) Essential for the antioxidant activity of the flavonoid scaffold. maastrichtuniversity.nlNot directly related to hydroxyethylation but fundamental to the molecule's core activity.

This table illustrates the influence of the hydroxyethylation position on the biological and pharmacokinetic properties of rutoside derivatives.

Role of the Glycoside Moiety versus the Aglycone in Research Outcomes

The presence or absence of the glycoside (sugar) moiety, which distinguishes a rutoside from its aglycone (non-sugar) counterpart, quercetin, has profound implications for the compound's stability, bioavailability, and ultimately its biological effects.

In general, flavonoid glycosides exhibit greater stability and water solubility compared to their corresponding aglycones. nih.govfrontiersin.org This enhanced stability can protect the compound from degradation in the digestive tract. nih.gov In vitro studies have shown that while aglycones may exhibit high initial antioxidant activity, this activity can decrease sharply during digestion, whereas glycosides tend to maintain a more stable activity profile. bohrium.comresearchgate.net

However, the aglycone form is often considered to be more biologically active at a cellular level. nih.gov Flavonoid aglycones are generally more bioavailable than their glycoside forms and can more readily pass through the intestinal lumen via passive diffusion. nih.gov In contrast, flavonoid glycosides may require active transport mechanisms for absorption. nih.gov

In vivo, the situation is more complex. Flavonoid glycosides can be hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, which is then absorbed into the bloodstream. frontiersin.org This metabolic conversion means that the biological effects observed after oral administration of a rutoside derivative are often attributable to the activity of its aglycone. Some studies suggest that glycosylation can improve pharmacokinetic parameters, leading to higher plasma levels and a longer residence time for the flavonoid in the body. nih.gov Therefore, the glycoside moiety can be seen as a carrier that improves the delivery and stability of the active aglycone. The choice between using a glycoside or an aglycone in research depends on the specific biological question being addressed and whether the focus is on in vitro potency or in vivo efficacy and metabolism. researchgate.net

FeatureGlycoside (e.g., Rutoside)Aglycone (e.g., Quercetin)
Stability Generally more stable, especially during digestion. nih.govresearchgate.netLess stable, can degrade more rapidly. bohrium.comresearchgate.net
Solubility Higher water solubility. nih.govfrontiersin.orgLower water solubility.
In Vitro Activity May have lower initial activity but maintains it over time. bohrium.comOften exhibits higher initial biological activity. nih.gov
Bioavailability Can have better bioavailability in vivo due to improved stability and absorption mechanisms. nih.govnih.govGenerally considered more readily absorbable at the cellular level. nih.gov
Metabolism Hydrolyzed to the aglycone by intestinal enzymes/microbiota. frontiersin.orgThe active form that is often absorbed and exerts biological effects.

This table compares the characteristics and roles of the glycoside and aglycone forms of flavonoids in research.

Chemical Stability and Degradation Pathways Research

Studies on Chemical Stability under Varied Environmental Conditions (e.g., Acidic Hydrolysis)

Research into the chemical stability of individual hydroxyethylrutosides like 4',7-Di-O-(beta-hydroxyethyl)rutoside is often contextualized within studies of Troxerutin, a well-known mixture of O-(β-hydroxyethyl) derivatives of rutin (B1680289). Forced degradation studies on Troxerutin have demonstrated that its components are susceptible to degradation under acidic conditions. mdpi.com

Specifically, acidic hydrolysis has been identified as a significant degradation pathway for these compounds. mdpi.com This process involves the cleavage of the glycosidic bond that links the disaccharide (rutinose) to the flavonoid aglycone (quercetin). It is a common reaction for flavonoid glycosides in the presence of acid and heat. While direct studies exclusively on this compound are limited, the behavior of the broader class of hydroxyethylrutosides suggests that this compound would also exhibit instability under acidic conditions, leading to the breakdown of its molecular structure. mdpi.com

The stability of these compounds is generally greater under neutral and alkaline conditions, although strong alkaline conditions can also promote degradation. For routine experimental use, solutions are typically prepared in appropriate neutral or slightly acidic buffers and used promptly to minimize degradation.

Identification and Characterization of Specific Degradation Products

The degradation of hydroxyethylrutosides under acidic stress primarily results in the cleavage of the rutinose sugar moiety, yielding the corresponding quercetin (B1663063) aglycone. In the case of the Troxerutin mixture, which contains mono-, di-, tri-, and tetra-hydroxyethylated rutosides, a key degradation product identified after acidic hydrolysis is 3',4',7-Tri-O-(β-hydroxyethyl)quercetin. mdpi.com

Based on this established degradation pathway, the acidic hydrolysis of this compound is expected to yield its corresponding aglycone, 4',7-Di-O-(beta-hydroxyethyl)quercetin . This occurs through the breaking of the O-glycosidic bond at the C-3 position of the quercetin backbone.

The following table outlines the primary expected degradation product from the acidic hydrolysis of this compound.

Starting CompoundConditionPrimary Degradation Product
This compoundAcidic Hydrolysis4',7-Di-O-(beta-hydroxyethyl)quercetin

Further degradation could potentially involve the hydrolysis of the β-hydroxyethyl groups from the quercetin aglycone, although the glycosidic bond is generally more susceptible to cleavage under these conditions. The identification and characterization of these degradation products are typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which allows for the separation and structural elucidation of the resulting compounds. mdpi.com

Implications for Storage and Handling in Research Settings

The inherent susceptibility of this compound to degradation, particularly through hydrolysis, necessitates careful storage and handling to ensure its integrity for research purposes. mdpi.com Based on the general stability profile of hydroxyethylrutosides, the following practices are recommended:

Storage of Solid Compound: The solid form of this compound should be stored in a cool, dry, and dark environment. Tightly sealed containers are essential to protect the compound from moisture and atmospheric humidity, which could contribute to hydrolysis over time.

Preparation and Storage of Solutions: Solutions of this compound should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The use of acidic buffers should be carefully considered, as they can accelerate degradation. For longer-term storage, freezing aliquots of the solution may be an option, though freeze-thaw cycles should be minimized.

Experimental Conditions: When conducting experiments, the pH of the medium should be controlled to avoid strongly acidic conditions that could lead to the degradation of the compound during the course of the assay. This is particularly crucial for cell-based assays or other experiments that run for extended periods.

Adherence to these handling and storage guidelines is critical for obtaining reliable and reproducible results in research involving this compound.

Emerging Research Applications and Methodologies

Integration with Computational Approaches (e.g., Virtual Screening, Network Pharmacology for Target Identification)

Computational methods are becoming indispensable tools in modern drug discovery and development, offering the ability to predict and analyze the interactions of compounds like 4',7-Di-O-(beta-hydroxyethyl)rutoside with biological systems. These in silico approaches can accelerate the identification of molecular targets and help to unravel complex pharmacological networks.

Virtual Screening: This technique involves the computational screening of large libraries of small molecules to identify those that are most likely to bind to a specific drug target, typically a protein or enzyme. For a compound like this compound, virtual screening can be employed to explore its potential to interact with a wide range of biological targets beyond its currently known activities. By docking the 3D structure of the compound into the binding sites of various proteins, researchers can predict its binding affinity and prioritize further experimental validation. This method is significantly faster and more cost-effective than traditional screening methods. mdpi.comresearchgate.net For example, virtual screening has been successfully used to identify potential inhibitors for targets involved in cancer and viral diseases. mdpi.comresearchgate.net

Computational ApproachDescriptionApplication to this compound
Virtual ScreeningUses computer simulations to predict the binding of a compound to a library of biological targets. mdpi.comIdentification of novel protein targets and potential new therapeutic indications.
Network PharmacologyAnalyzes the complex interactions between a drug, its multiple targets, and associated disease pathways. plos.orgElucidation of the multi-target mechanism of action and prediction of overall physiological effects. researchgate.net

Development of Advanced In Vitro Co-culture and Organ-on-chip Models for Mechanistic Studies

To better understand the mechanisms of action of this compound in a physiologically relevant context, researchers are moving beyond traditional 2D cell culture models. Advanced in vitro systems, such as co-cultures and organ-on-a-chip technologies, offer more accurate representations of human tissues and organs.

Co-culture Models: These models involve culturing two or more different cell types together to mimic the cellular interactions that occur within a specific tissue. For instance, to study the effects of this compound on the vascular system, a co-culture of endothelial cells and smooth muscle cells could be established. This allows for the investigation of cell-cell communication and the compound's influence on processes like inflammation and vascular permeability in a more complex environment than a single-cell-type culture allows. nih.gov

Organ-on-a-chip: This technology represents a significant leap forward in in vitro modeling. Organ chips are microfluidic devices that contain living human cells cultured in continuously perfused, micrometer-sized chambers. researchgate.net These devices are designed to recapitulate the multi-cellular architecture, tissue-tissue interfaces, and mechanical microenvironments of human organs. researchgate.netnih.gov For example, a "vessel-on-a-chip" could be used to model the microvasculature and study the effects of this compound on endothelial barrier function and immune cell interactions under physiological flow conditions. researchgate.netbiorxiv.org This technology provides a more stringent and relevant platform for mechanistic studies and has shown promise in drug repurposing efforts. biorxiv.org

In Vitro ModelKey FeaturesRelevance for Mechanistic Studies
Co-culture SystemsTwo or more distinct cell types are grown together. nih.govAllows for the study of intercellular signaling and complex cellular responses to the compound.
Organ-on-a-chipMicrofluidic devices with 3D cell cultures that mimic organ-level physiology, including mechanical forces. researchgate.netresearchgate.netProvides a highly physiologically relevant model to investigate tissue-level effects, such as vascular permeability and inflammation. biorxiv.org

High-Throughput Screening for Novel Biological Activities and Molecular Targets

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While this compound is a known compound, HTS can be repurposed to screen it against a vast array of biological assays to uncover previously unknown activities and identify novel molecular targets.

By utilizing automated, quantitative HTS (qHTS) platforms, this compound can be tested against diverse libraries of targets, such as enzymes, receptors, and protein-protein interactions. researchgate.net This approach can systematically probe the compound's bioactivity profile, potentially revealing unexpected therapeutic applications. For example, screening the compound against panels of kinases, proteases, or G-protein coupled receptors could identify novel targets relevant to diseases beyond its current use. The development of robust biochemical assays, such as time-resolved Förster resonance energy transfer (TR-FRET), enables the precise measurement of molecular interactions in a high-throughput format, facilitating the discovery of new targets for established compounds. researchgate.net This systematic approach can accelerate the expansion of the therapeutic profile of this compound.

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Unknown Molecular Targets and Signaling Pathways

The current understanding of hydroxyethylrutosides' mechanism of action is primarily centered on their ability to reduce microvascular permeability and improve microcirculation. nih.govnih.gov However, the specific molecular targets through which 4',7-Di-O-(beta-hydroxyethyl)rutoside exerts these effects are not well characterized. Future research must move beyond the phenomenological effects on vascular endothelium to identify direct protein-binding partners and signaling cascades.

A primary avenue of investigation should be the comprehensive profiling of its interactions with key enzymatic and signaling proteins involved in vascular inflammation and integrity. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking could reveal novel binding partners. Furthermore, phosphoproteomic and kinome profiling studies in endothelial cells treated with the pure compound could uncover its influence on critical signaling pathways, such as those mediated by VEGF, TNF-α, and other inflammatory cytokines. Identifying these targets is a crucial step toward a more complete mechanistic understanding.

Table 1: Potential Molecular Targets for Investigation

Target Class Specific Examples Rationale for Investigation
Enzymes Matrix Metalloproteinases (MMPs), Cyclooxygenases (COX), Lipoxygenases (LOX) Flavonoids are known to modulate these enzymes, which are critical in inflammation and extracellular matrix remodeling.
Kinases Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), Src Family Kinases These are central hubs in signaling pathways that control endothelial permeability, inflammation, and angiogenesis.
Transcription Factors NF-κB, AP-1, Nrf2 Investigating the modulation of these factors can explain potential anti-inflammatory and antioxidant gene expression changes.

| Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | Downregulation of these molecules on the endothelial surface could be a primary mechanism for reducing leukocyte adhesion. |

Investigation of Inter-Compound Synergies within Hydroxyethylrutoside Mixtures

Table 2: Hypothetical Experimental Design for Synergy Analysis

Treatment Group Endpoint Measured (e.g., Reduction in Endothelial Permeability) Analysis
Vehicle Control Baseline effect -
This compound (Compound A) Effect of A -
7-Mono-O-(beta-hydroxyethyl)rutoside (Compound B) Effect of B -

Exploration of Epigenetic and Gene Expression Modulation by this compound

The long-term benefits observed with hydroxyethylrutosides suggest that their mechanism may involve the modulation of gene expression. Epigenetic modifications, such as DNA methylation and histone acetylation, are key regulators of gene activity and are increasingly recognized as targets for flavonoid compounds. To date, this area remains completely unexplored for this compound.

Future research should investigate the compound's ability to alter the epigenetic landscape in relevant cell types, such as vascular endothelial cells. Genome-wide analyses, including RNA-sequencing (to assess changes in the transcriptome) and ChIP-sequencing (to map histone modifications), would provide a comprehensive view of the genes and pathways regulated by the compound. This could uncover novel mechanisms, such as the silencing of pro-inflammatory genes or the activation of antioxidant response genes, providing a deeper understanding of its vasoprotective effects.

Development of Isotope-Labeled Compounds for Advanced Metabolic Tracing Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to optimizing its use in research. While early studies in rats indicated that the compound is absorbed and excreted in bile, detailed metabolic maps are lacking. researchgate.net The development of isotope-labeled versions of the molecule would enable precise and quantitative metabolic tracing studies.

Synthesizing this compound with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), would allow researchers to track the compound and its metabolites through the body using mass spectrometry. This would definitively identify the chemical structures of its metabolites (e.g., glucuronidated or sulfated conjugates), quantify its bioavailability, and determine its accumulation in target tissues versus off-target organs. Such data are invaluable for correlating pharmacokinetic profiles with pharmacodynamic effects in preclinical models.

Research into Novel Delivery Systems for Preclinical Applications (e.g., Enhanced Bioavailability for Research Studies)

A common challenge for many flavonoids is their low water solubility and poor bioavailability, which can limit their therapeutic efficacy and complicate the interpretation of preclinical data. nih.govmdpi.combibliotekanauki.pl To ensure consistent and effective concentrations in research settings, the development of novel delivery systems is a critical avenue for future exploration.

Encapsulating this compound in advanced drug delivery systems could overcome these limitations. Research should focus on formulating and characterizing systems such as liposomes, nanoemulsions, solid lipid nanoparticles, and cyclodextrin complexes. nih.govmdpi.com These carriers can improve the solubility of hydrophobic compounds, protect them from premature degradation, and enhance their absorption and delivery to target sites. nih.govbibliotekanauki.pl The successful development of such a system would be a significant enabler for future preclinical research, ensuring more reliable and reproducible results.

Table 3: Comparison of Potential Novel Delivery Systems

Delivery System Potential Advantages for Preclinical Research
Liposomes Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds; potential for targeted delivery.
Nanoemulsions High loading capacity for lipophilic compounds; improved oral bioavailability.
Solid Lipid Nanoparticles (SLNs) Good stability; controlled release profile; avoids organic solvents in production.

| Cyclodextrin Complexes | Increases aqueous solubility and stability of guest molecules. mdpi.com |

Q & A

Q. What experimental design considerations are essential for evaluating dose-dependent effects of this compound on vascular permeability in preclinical models?

  • Methodological Answer : Adopt a randomized, placebo-controlled design with at least two dosage tiers (e.g., 1000 mg and 2000 mg daily) over 84 days, as validated in venous insufficiency trials . Include dual measurement of primary outcomes (e.g., ulcer area via planimetry) and secondary biomarkers (e.g., ankle circumference, pain scores) to capture multidimensional efficacy . Standardize co-interventions (e.g., pressure bandages) across groups to isolate compound-specific effects .

Q. How can conflicting reports on the bioavailability of this compound be resolved through methodological scrutiny?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study limitations. For example, discrepancies may arise from variations in enzymatic hydrolysis protocols (e.g., β-glucuronidase activity levels) or detection thresholds in fluorescence assays . Meta-analyses should stratify studies by methodology (e.g., pre-treatment steps, calibration standards) to identify confounding variables .

Q. What strategies enhance the reproducibility of synthetic routes for this compound across laboratories?

  • Methodological Answer : Document reaction conditions exhaustively (e.g., molar ratios, temperature gradients, solvent purity) in supplementary materials, as per guidelines for experimental reproducibility . Cross-validate synthetic batches using triple-quadrupole mass spectrometry (LC-MS/MS) and compare retention indices with published spectra .

Data Analysis & Interpretation

Q. How should researchers address nonlinear fluorescence emission shifts in low-concentration (<0.1 µg/mL) assays of this compound?

  • Methodological Answer : Calibrate instruments with serial dilutions of pure compound to establish a lower limit of quantification (LLOQ). For sub-LLOQ samples, employ signal amplification techniques (e.g., nanoparticle-enhanced fluorescence) or switch to ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry for improved sensitivity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies with small sample sizes?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare outcomes between dosage groups, as they are less sensitive to outliers. Bootstrap resampling (1000 iterations) can estimate confidence intervals for effect sizes, enhancing robustness in underpowered trials .

Research Design Frameworks

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted for preclinical studies of this compound?

  • Methodological Answer :
  • Population : Rodent models with induced vascular hyperpermeability.
  • Intervention : Oral administration at 500 mg/kg/day.
  • Comparison : Vehicle-treated controls and/or active comparators (e.g., rutin).
  • Outcome : Quantification of Evans blue dye extravasation in target tissues.
    This structure ensures alignment with translational research goals while maintaining methodological rigor .

Ethical & Reporting Standards

Q. What ethical safeguards are critical when designing human trials involving this compound?

  • Methodological Answer : Prioritize blinding of outcome assessors and allocation concealment to mitigate bias. Report adverse events (e.g., gastrointestinal disturbances) transparently, using Common Terminology Criteria for Adverse Events (CTCAE) grading for standardization .

Q. How should researchers structure discussion sections to contextualize findings within existing literature on hydroxyethylated flavonoids?

  • Methodological Answer : Link results to mechanistic studies (e.g., antioxidant capacity, cyclooxygenase inhibition) and highlight divergences from prior work. Use citation matrices to map knowledge gaps, emphasizing the compound’s unique pharmacokinetic profile relative to non-hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.